molecular formula C17H25N3O5S B2572550 N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide CAS No. 896285-74-8

N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide

Cat. No.: B2572550
CAS No.: 896285-74-8
M. Wt: 383.46
InChI Key: ZCRXSKNLJYWOJT-UHFFFAOYSA-N
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Description

N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and an ethanediamide moiety

Scientific Research Applications

N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step involves sulfonylation reactions where the benzenesulfonyl group is introduced to the pyrrolidine ring.

    Attachment of the Ethanediamide Moiety: The final step involves the coupling of the pyrrolidine derivative with ethanediamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the benzenesulfonyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Mechanism of Action

The mechanism of action of N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzenesulfonyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide
  • N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide

Uniqueness

N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide is unique due to the presence of the 2,5-dimethylbenzenesulfonyl group, which may confer distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-12-5-6-13(2)15(10-12)26(24,25)20-8-3-4-14(20)11-19-17(23)16(22)18-7-9-21/h5-6,10,14,21H,3-4,7-9,11H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRXSKNLJYWOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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